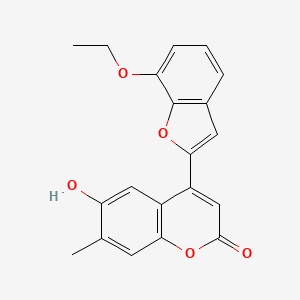

4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the base-catalyzed Claisen-Schmidt reaction, where 1-(7-ethoxy-1-benzofuran-2-yl) ethanone is synthesized as an intermediate . The reaction conditions often include the use of potassium carbonate and 1-chloroacetone, followed by cyclization reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzofuran or chromenone rings .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promise as antimicrobial and anticancer agents . The unique structural features of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one make it a candidate for drug development and therapeutic applications. Additionally, its potential use in industrial applications, such as the development of new materials, is being explored.

Mechanism of Action

The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with these pathways is attributed to its unique structural features, which allow it to bind to specific proteins and enzymes involved in these processes.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include 1-(7-ethoxy-1-benzofuran-2-yl) ethanone and 1,1’-(7-ethoxy-1-benzofuran-2,4-diyl)diethanone, which share the benzofuran core but differ in their substituents and overall structure . The presence of the chromenone ring and specific functional groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, a derivative of benzofuran and chromenone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from the preparation of the benzofuran core. A common method includes a base-catalyzed Claisen-Schmidt reaction, where 1-(7-ethoxy-1-benzofuran-2-yl) ethanone is synthesized as an intermediate. The final product is obtained through condensation reactions involving various reagents such as sodium hydroxide in methanol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, specifically targeting pathways involved in cell proliferation and survival. For instance, a study reported that this compound effectively inhibited the proliferation of human lung and colon cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Lung Cancer | 12.5 | Induction of apoptosis |

| Human Colon Cancer | 10.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial and antifungal activities against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain .

Table 3: Neuroprotective Activity Data

| Assay | IC50 (µM) | Reference Compound |

|---|---|---|

| AChE Inhibition | 0.09 | Donepezil (6 nM) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes such as AChE, which plays a role in cholinergic signaling.

- Antimicrobial Mechanisms : Disruption of microbial membrane integrity and interference with metabolic pathways contribute to its antimicrobial efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer Cells : A recent investigation demonstrated that treatment with the compound reduced cell viability by over 50% at concentrations below 15 µM after 48 hours, indicating potent anticancer properties .

- Neuroprotective Evaluation : Research focusing on Alzheimer’s models showed that the compound significantly reduced Aβ42 aggregation and protected neuronal cells from oxidative stress-induced damage .

Properties

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-8-18(25-20(12)16)14-10-19(22)24-17-7-11(2)15(21)9-13(14)17/h4-10,21H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJADVOANZWDTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.